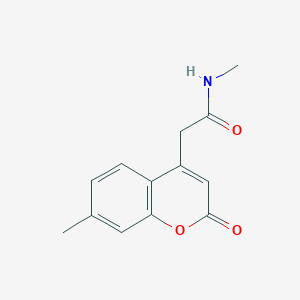![molecular formula C24H22N2O4S B2554720 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide CAS No. 900885-66-7](/img/structure/B2554720.png)
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide, also known as DMQX, is a potent non-competitive antagonist of the AMPA subtype of glutamate receptors. It has been extensively studied for its potential clinical applications in the treatment of neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
作用机制
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide acts as a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to a specific site on the receptor and prevents the activation of the receptor by glutamate. This inhibition of the receptor leads to a decrease in the excitatory neurotransmission mediated by AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, as well as to protect against neuronal damage caused by seizures. This compound has also been shown to have potential therapeutic effects in Parkinson's and Alzheimer's diseases, although further research is needed to fully understand these effects.
实验室实验的优点和局限性
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a useful tool for studying the role of these receptors in synaptic plasticity and learning and memory. However, this compound also has some limitations. It has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, its potency and selectivity can make it difficult to interpret results in some experiments.
未来方向
There are several potential future directions for research on N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the use of this compound as a potential therapeutic agent in neurological disorders. Finally, there is interest in using this compound as a research tool to study the role of AMPA receptors in synaptic plasticity and learning and memory.
合成方法
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine to produce 3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinoline-2-carbaldehyde. This intermediate is then reacted with thiophene-2-carboxylic acid to produce this compound.
科学研究应用
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide has been extensively studied for its potential clinical applications in the treatment of neurological disorders. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy, as well as potential therapeutic effects in Parkinson's and Alzheimer's diseases. This compound has also been used as a research tool to study the role of AMPA receptors in synaptic plasticity and learning and memory.
属性
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-26-18-9-5-4-8-17(18)23(28)22(15-10-11-19(29-2)20(13-15)30-3)24(26)25-21(27)14-16-7-6-12-31-16/h4-13H,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMOWGLZGPSDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)CC3=CC=CS3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate](/img/structure/B2554637.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2554638.png)


![7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2554642.png)

![[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid](/img/structure/B2554644.png)






